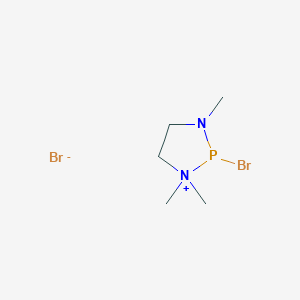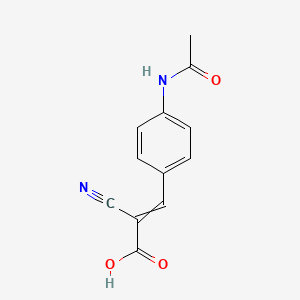
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is an organic compound that features a cyano group, an acetamido group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce nitrophenol, followed by reduction to aminophenol. The aminophenol is then acetylated to form acetamidophenol. Finally, the acetamidophenol undergoes a Knoevenagel condensation with malononitrile to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Possible applications in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is not well-characterized. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group and acetamido group may play crucial roles in binding to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenylboronic acid: Shares the acetamido group and phenyl ring but differs in the presence of a boronic acid group.
Acetaminophen: Contains a similar acetamido group and phenyl ring but lacks the cyano group and the prop-2-enoic acid moiety.
Uniqueness
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetamido group allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
141426-08-6 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(4-acetamidophenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)14-11-4-2-9(3-5-11)6-10(7-13)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
SHHUTXKPXXYFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
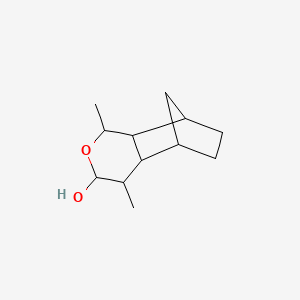
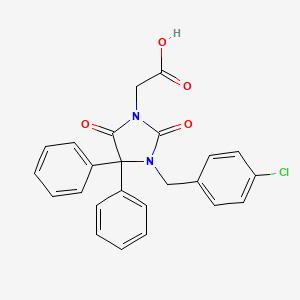
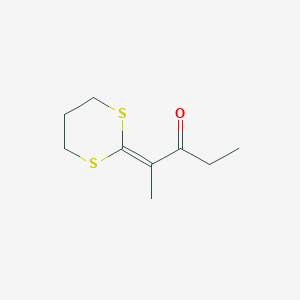




![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)

